molecular formula C8H15NO3S B14230883 Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate CAS No. 463962-31-4

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate

Katalognummer: B14230883
CAS-Nummer: 463962-31-4
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: MVJWCAANWHVOEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate is a complex organic compound with a unique structure that includes both amino and sulfanylidene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate typically involves multi-step organic reactions. One common method includes the reaction of hexanoic acid derivatives with hydroxymethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanylidene group to sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can influence enzyme activity and metabolic pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate is unique due to its combination of amino and sulfanylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

463962-31-4

Molekularformel

C8H15NO3S

Molekulargewicht

205.28 g/mol

IUPAC-Name

methyl 6-(hydroxymethylamino)-6-sulfanylidenehexanoate

InChI

InChI=1S/C8H15NO3S/c1-12-8(11)5-3-2-4-7(13)9-6-10/h10H,2-6H2,1H3,(H,9,13)

InChI-Schlüssel

MVJWCAANWHVOEF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCC(=S)NCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.